3-(Ethylsulfanyl)pentane
Description
3-(Ethylsulfanyl)pentane is an organosulfur compound with the molecular formula C₇H₁₆S. Its structure consists of a pentane backbone (C₅H₁₂) substituted with an ethylsulfanyl (–S–CH₂CH₃) group at the third carbon. This compound belongs to the thioether family, characterized by a sulfur atom bridging two alkyl or aryl groups. Thioethers like this compound are notable for their applications in organic synthesis, particularly as intermediates or protecting groups due to their stability under acidic and basic conditions .
For instance, thioethers generally exhibit lower polarity compared to sulfones or alcohols, influencing their solubility in non-polar solvents like pentane .
Properties
CAS No. |
57093-89-7 |
|---|---|
Molecular Formula |
C7H16S |
Molecular Weight |
132.27 g/mol |
IUPAC Name |
3-ethylsulfanylpentane |
InChI |
InChI=1S/C7H16S/c1-4-7(5-2)8-6-3/h7H,4-6H2,1-3H3 |
InChI Key |
UUCWVZDECBNFOC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)SCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfanyl)pentane typically involves the reaction of pentane with ethylthiol in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where ethylthiol reacts with 3-chloropentane under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the nucleophilic substitution process.
Chemical Reactions Analysis
Types of Reactions
3-(Ethylsulfanyl)pentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: The ethylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the sulfide.
Substitution: Various substituted pentane derivatives.
Scientific Research Applications
3-(Ethylsulfanyl)pentane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Ethylsulfanyl)pentane involves its interaction with molecular targets through its sulfanyl group. This group can participate in nucleophilic attacks, forming covalent bonds with electrophilic centers in target molecules. The pathways involved may include the formation of sulfoxides and sulfones, which can further interact with biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 3-(ethylsulfanyl)pentane with structurally or functionally related compounds, based on the available evidence:
Table 1: Structural and Functional Comparisons
Key Differences and Research Findings:
Functional Group Reactivity :
- Thioethers vs. Sulfones : this compound (thioether) is less polar and more nucleophilic than its sulfone counterpart, 3,3-bis(ethylsulfonyl)pentane. Sulfones are oxidized derivatives with stronger dipole moments, making them suitable for high-temperature applications .
- Thioacetals vs. Aldehydes : 1,1-Bis(ethylsulfanyl)pentane (a dithioacetal) is derived from pentanal and serves to protect aldehyde groups during synthesis. In contrast, 3-ethylpentanal retains its reactive aldehyde group, making it prone to oxidation or condensation reactions .
Solubility and Extraction: Non-polar thioethers like this compound are expected to dissolve in pentane or diethyl ether, as evidenced by the extraction of similar hydrocarbons in Acacia spp. honey studies . Polar compounds like 3,3-bis(ethylsulfonyl)pentane require more polar solvents (e.g., dichloromethane) for isolation .
Applications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
